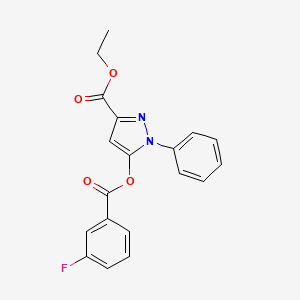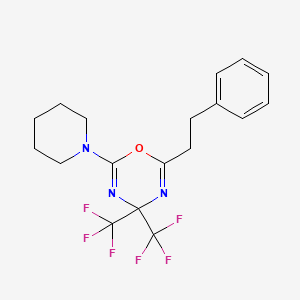![molecular formula C25H21NO5 B11568979 2-(2-methoxyphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11568979.png)
2-(2-methoxyphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
この化合物は、メトキシフェノキシ基、ベンゾフラン環、メチルベンゾイル基を含むそのユニークな構造が特徴です。
製法
合成経路と反応条件
2-(2-メトキシフェノキシ)-N-[2-(4-メチルベンゾイル)-1-ベンゾフラン-3-イル]アセトアミドの合成は、通常、容易に入手可能な出発物質から始めて、複数のステップを伴います。一般的な合成経路の1つは、以下のステップを含みます。
ベンゾフラン環の形成: ベンゾフラン環は、適切な前駆体(2-ヒドロキシベンズアルデヒド誘導体など)を酸性条件下で環化反応させることで合成できます。
メチルベンゾイル基の導入: メチルベンゾイル基は、4-メチルベンゾイルクロリドと適切な触媒(塩化アルミニウムなど)を用いたフリーデル・クラフツアシル化反応によって導入できます。
メトキシフェノキシ基の付加: メトキシフェノキシ基は、2-メトキシフェノールと適切な脱離基(ハロゲンなど)を用いた求核置換反応によって付加できます。
アセトアミド結合の形成: 最後のステップは、中間生成物と適切なアミン源との縮合反応によるアセトアミド結合の形成です。
工業的生産方法
2-(2-メトキシフェノキシ)-N-[2-(4-メチルベンゾイル)-1-ベンゾフラン-3-イル]アセトアミドの工業的生産には、収率を向上させ、コストを削減するために、上記の合成経路の最適化が含まれる場合があります。これには、より効率的な触媒、溶媒、反応条件の使用、ならびにスケーラビリティを強化するための連続フロープロセスの開発が含まれる場合があります。
化学反応解析
反応の種類
2-(2-メトキシフェノキシ)-N-[2-(4-メチルベンゾイル)-1-ベンゾフラン-3-イル]アセトアミドは、さまざまな種類の化学反応を受けることができ、以下が含まれます。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの強力な酸化剤を用いて酸化し、対応する酸化生成物を形成できます。
還元: 還元反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を用いて行うことができ、還元誘導体を生成します。
置換: この化合物は、置換基と反応条件の性質に応じて、求核置換反応または求電子置換反応を受けることができます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム、酢酸中の三酸化クロム。
還元: 乾燥エーテル中の水素化リチウムアルミニウム、メタノール中の水素化ホウ素ナトリウム。
置換: ハロゲンまたはスルホン酸塩を脱離基として、アミンまたはチオールなどの求核剤。
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、酸化によってカルボン酸またはケトンが生成される場合があり、還元によってアルコールまたはアミンが生成される場合があります。
科学研究における用途
2-(2-メトキシフェノキシ)-N-[2-(4-メチルベンゾイル)-1-ベンゾフラン-3-イル]アセトアミドは、次のような幅広い科学研究における用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機変換における試薬として使用されます。
生物学: 抗菌性、抗炎症性、抗がん性などの潜在的な生物活性について調査されています。
医学: がんや感染症などのさまざまな疾患の治療のための潜在的な治療薬として探求されています。
産業: そのユニークな化学的特性により、ポリマーやコーティングなどの新しい材料の開発に利用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic conditions.
Introduction of the Methylbenzoyl Group: The methylbenzoyl group can be introduced through a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and an appropriate catalyst, such as aluminum chloride.
Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group can be attached through a nucleophilic substitution reaction using 2-methoxyphenol and a suitable leaving group, such as a halide.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through a condensation reaction between the intermediate product and an appropriate amine source.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.
化学反応の分析
Types of Reactions
2-(2-methoxyphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Halides or sulfonates as leaving groups, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
2-(2-methoxyphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
2-(2-メトキシフェノキシ)-N-[2-(4-メチルベンゾイル)-1-ベンゾフラン-3-イル]アセトアミドの作用機序には、特定の分子標的および経路との相互作用が含まれます。たとえば、その潜在的な抗がん活性は、キナーゼまたはプロテアーゼなどの細胞増殖および生存に関与する重要な酵素を阻害する能力に起因する可能性があります。さらに、その抗菌活性は、細菌細胞膜を破壊したり、必須の細菌酵素を阻害したりする能力から生じる可能性があります。
類似化合物との比較
類似化合物
2-メトキシフェニルイソシアネート: アミンの保護および脱保護シーケンスのための化学選択的試薬としての用途で知られています.
2-メトキシ-4-(2-(4-メチルベンゾイル)カルボヒドラゾノイル)フェニル 2-クロロベンゾエート:
ユニークさ
2-(2-メトキシフェノキシ)-N-[2-(4-メチルベンゾイル)-1-ベンゾフラン-3-イル]アセトアミドは、その官能基の組み合わせによりユニークであり、独特の化学反応性と潜在的な生物活性を与えます。そのベンゾフラン環とメトキシフェノキシ基は、合成中間体としての汎用性と治療薬としての可能性に貢献しています。
特性
分子式 |
C25H21NO5 |
|---|---|
分子量 |
415.4 g/mol |
IUPAC名 |
2-(2-methoxyphenoxy)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide |
InChI |
InChI=1S/C25H21NO5/c1-16-11-13-17(14-12-16)24(28)25-23(18-7-3-4-8-19(18)31-25)26-22(27)15-30-21-10-6-5-9-20(21)29-2/h3-14H,15H2,1-2H3,(H,26,27) |
InChIキー |
AMOHKWGMQKJSLB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=CC=C4OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(diethylsulfamoyl)phenyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide](/img/structure/B11568897.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylpropyl)ethanediamide](/img/structure/B11568899.png)
![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)propanamide](/img/structure/B11568908.png)
![6-(4-chlorophenyl)-N-(2-methoxyethyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11568912.png)
![3-methyl-6-(4-methylphenyl)-N,N-dipropyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11568921.png)
![8-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11568935.png)
![N-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B11568938.png)
![N-(4-chlorophenyl)-2-[3-(furan-2-ylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B11568952.png)
![Methyl 4-[9-bromo-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B11568955.png)
![5-(2-Butoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11568969.png)
![4-amino-N-{2-[(2-methylpropanoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B11568973.png)
![7-Fluoro-2-(4-fluorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11568980.png)


